molecular formula C10H7BrN2O2S2 B6075263 2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No. B6075263
M. Wt: 331.2 g/mol
InChI Key: LTSANEVJWWSQNU-UHFFFAOYSA-N
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Description

2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized through a variety of methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and other cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in a variety of cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of GSK-3β, which is involved in a variety of cellular processes, including cell proliferation and apoptosis. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide for laboratory experiments is its potential as a tool for the study of protein-protein interactions. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. However, there are limitations to its use in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide. One potential direction is the further study of its mechanism of action, particularly its effects on protein-protein interactions. Another potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of the compound for various diseases.

Synthesis Methods

2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has been synthesized through a variety of methods, including the reaction of 2-bromo-4'-nitroacetophenone with thiourea and ammonium thiocyanate, and the reaction of 2-bromo-4'-nitroacetophenone with thiosemicarbazide and ammonium thiocyanate. The yield of the compound varies depending on the method used, but it has been reported to be as high as 80%.

Scientific Research Applications

2-bromo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential as a tool for the study of protein-protein interactions.

properties

IUPAC Name

2-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S2/c11-7-4-2-1-3-6(7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSANEVJWWSQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

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